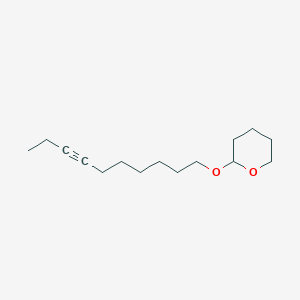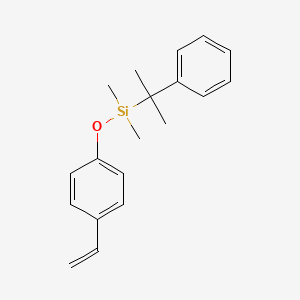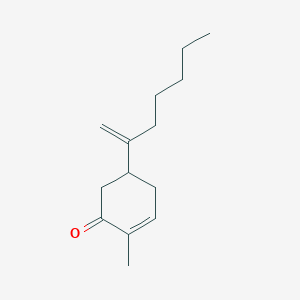
5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a heptenyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one typically involves the reaction of cyclohexanone with hept-1-en-2-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the heptenyl group or the methyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclohexenes
Scientific Research Applications
5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce reactive intermediates. These intermediates can interact with biological molecules, leading to various physiological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5-Hepten-2-one: A simpler ketone with similar structural features but lacking the cyclohexene ring.
2-Methylcyclohexanone: A related compound with a cyclohexanone structure but without the heptenyl group.
Cyclohex-2-en-1-one: A compound with a cyclohexene ring and a ketone group but without the additional substituents.
Uniqueness
5-(Hept-1-EN-2-YL)-2-methylcyclohex-2-EN-1-one is unique due to its combination of a cyclohexene ring with both a heptenyl group and a methyl group
Properties
CAS No. |
143701-22-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
5-hept-1-en-2-yl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-9-8-12(3)14(15)10-13/h8,13H,2,4-7,9-10H2,1,3H3 |
InChI Key |
ISBTYSYOKSOGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C1CC=C(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
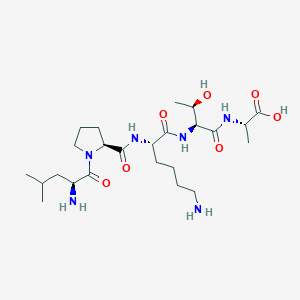
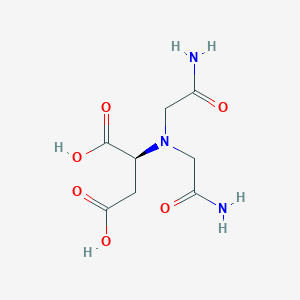
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
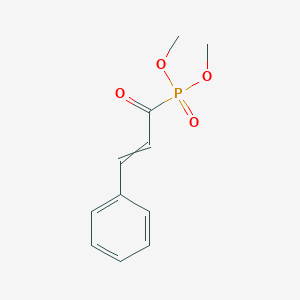
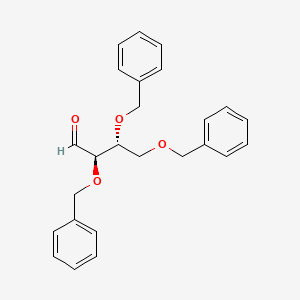
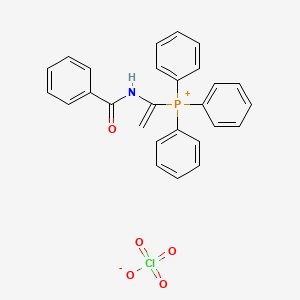
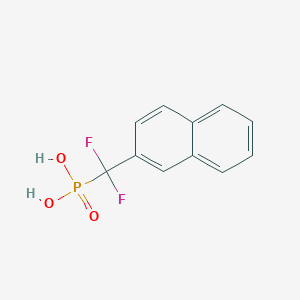
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
